molecular formula C12H12N4O B8340962 3-Amino-5-(3-methyl(2-pyridyl))pyridine-2-carboxamide

3-Amino-5-(3-methyl(2-pyridyl))pyridine-2-carboxamide

Cat. No. B8340962
M. Wt: 228.25 g/mol
InChI Key: QJDJKDYHODEHOT-UHFFFAOYSA-N
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Patent
US07304059B2

Procedure details

Heat a solution of 5-(3-methyl(2-pyridyl))-3-nitropyridine-2-carbonitrile (1 g, 4.1 mmol), iron (2.3 g, 40 mmol) and calcium chloride (560 mg, 5 mmol) in ethanol (15 mL) and water (4 mL) to reflux for 1 hour. Cool the mixture, filter through Celite and wash with ethyl acetate. Evaporate the filtrate and re-dissolve the residue in ethyl acetate. Wash with water and brine, dry (MgSO4) and evaporate to give the title compound as a pale yellow solid (880 mg, 94%).
Name
5-(3-methyl(2-pyridyl))-3-nitropyridine-2-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]2[CH:9]=[C:10]([N+:16]([O-])=O)[C:11]([C:14]#[N:15])=[N:12][CH:13]=2)=[N:4][CH:5]=[CH:6][CH:7]=1.[Cl-].[Ca+2].[Cl-].C([OH:24])C>O.[Fe]>[NH2:16][C:10]1[C:11]([C:14]([NH2:15])=[O:24])=[N:12][CH:13]=[C:8]([C:3]2[C:2]([CH3:1])=[CH:7][CH:6]=[CH:5][N:4]=2)[CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
5-(3-methyl(2-pyridyl))-3-nitropyridine-2-carbonitrile
Quantity
1 g
Type
reactant
Smiles
CC=1C(=NC=CC1)C=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Name
Quantity
560 mg
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
FILTRATION
Type
FILTRATION
Details
filter through Celite
WASH
Type
WASH
Details
wash with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolve the residue in ethyl acetate
WASH
Type
WASH
Details
Wash with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=C(C1)C1=NC=CC=C1C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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